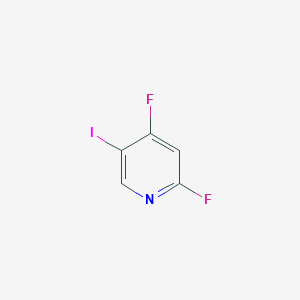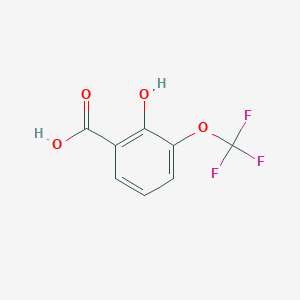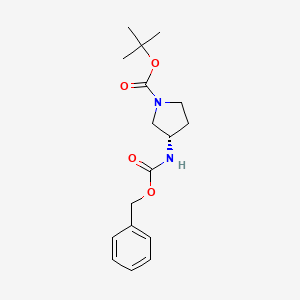![molecular formula C11H13ClN2O3 B1315008 Cloro[(4-metoxifenil)hidrazono]acetato de etilo CAS No. 27143-07-3](/img/structure/B1315008.png)
Cloro[(4-metoxifenil)hidrazono]acetato de etilo
Descripción general
Descripción
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a hydrazono group.
Aplicaciones Científicas De Investigación
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate typically involves the reaction of ethyl chloroacetate with 4-methoxyphenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer. The process involves the following steps:
Preparation of 4-methoxyphenylhydrazine: This is achieved by the reduction of 4-methoxynitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Reaction with Ethyl Chloroacetate: The prepared 4-methoxyphenylhydrazine is then reacted with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol at a temperature of around 60-70°C.
Industrial Production Methods: Industrial production of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The hydrazono group can be reduced to form the corresponding hydrazine derivative.
Oxidation Reactions: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives such as ethyl 2-amino-2-(2-(4-methoxyphenyl)hydrazono)acetate.
Reduction Reactions: Formation of ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazine)acetate.
Oxidation Reactions: Formation of ethyl 2-chloro-2-(2-(4-methoxybenzaldehyde)hydrazono)acetate.
Mecanismo De Acción
The mechanism of action of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. The methoxy group can undergo metabolic transformations, resulting in the formation of active metabolites.
Comparación Con Compuestos Similares
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate: Similar structure but with a methyl group instead of a methoxy group.
Ethyl 2-chloro-2-(2-(4-hydroxyphenyl)hydrazono)acetate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 2-chloro-2-(2-(4-nitrophenyl)hydrazono)acetate: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate imparts unique chemical and biological properties, making it distinct from other similar compounds. The methoxy group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical reactions and research applications.
Propiedades
Número CAS |
27143-07-3 |
|---|---|
Fórmula molecular |
C11H13ClN2O3 |
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+ |
Clave InChI |
ATNPZEGMKLGIFA-GXDHUFHOSA-N |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
SMILES isomérico |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)
![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)












